molecular formula C7H7ClO2S B3112429 Ethyl 5-chlorothiophene-3-carboxylate CAS No. 189331-32-6

Ethyl 5-chlorothiophene-3-carboxylate

Cat. No. B3112429
CAS RN: 189331-32-6
M. Wt: 190.65
InChI Key: OUTKEMKTBAXWGW-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S . It’s used in pharmaceutical testing due to its high-quality reference standards .


Synthesis Analysis

Thiophene derivatives, including this compound, are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Anti-Cancer Properties

Ethyl 5-chlorothiophene-3-carboxylate derivatives show potential in cancer research. Specifically, certain derivatives like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate have been synthesized and evaluated as anti-cancer agents. These compounds exhibited significant activity against tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, compared to the reference control doxorubicin (Mohareb et al., 2016).

Photophysical Properties

This compound derivatives also have notable photophysical properties. For example, the photochemical reaction of certain derivatives led to products studied for their photophysical properties. These derivatives displayed fluorescence, suggesting potential applications in materials science and photophysics (Amati et al., 2010).

Anti-Microbial Activity

In the realm of antimicrobial research, certain derivatives of this compound have shown promising results. Synthesis and characterisation of these derivatives, including docking studies, indicated their effectiveness as anti-microbial agents (Spoorthy et al., 2021).

Potential Inhibitors in Pharmacotherapy

Derivatives of this compound have been studied as potential inhibitors for enzymes like 5-lipoxygenase, which are relevant in the pharmacotherapy of inflammatory and allergic diseases. Certain derivatives were found to be effective in inhibiting human 5-LO activity (Peduto et al., 2014).

Corrosion Inhibition

Research has also explored the use of this compound derivatives as corrosion inhibitors. For example, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrated high efficiency in inhibiting corrosion, providing insights for industrial applications (Dohare et al., 2017).

Safety and Hazards

While specific safety data for Ethyl 5-chlorothiophene-3-carboxylate is not available, general precautions should be taken while handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Ethyl 5-chlorothiophene-3-carboxylate is available for purchase from various chemical suppliers , indicating its ongoing use in research and development. Its future directions could include further exploration of its potential applications in pharmaceutical testing and the synthesis of new compounds.

properties

IUPAC Name

ethyl 5-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTKEMKTBAXWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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